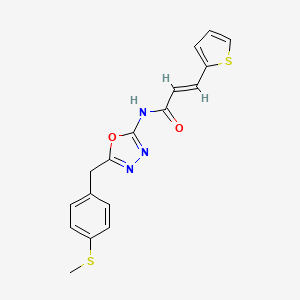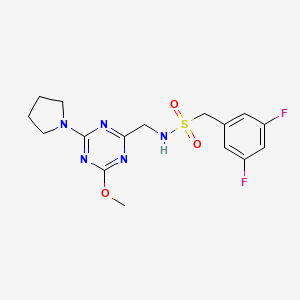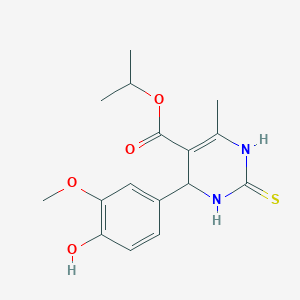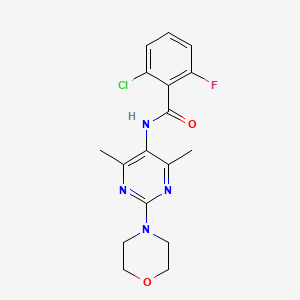
(E)-N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide is a useful research compound. Its molecular formula is C17H15N3O2S2 and its molecular weight is 357.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization of Polymers
Homopolymers and copolymers of acrylamide derivatives, including those similar to the compound , have been synthesized through various polymerization techniques such as reversible addition-fragmentation chain transfer (RAFT) polymerization. These studies highlight the controlled polymerization process yielding polymers with narrow molecular weight distribution and potential applications in material science and drug delivery systems (Mori, Sutoh, & Endo, 2005).
Anticancer Activity
Compounds structurally related to "(E)-N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide" have been synthesized and evaluated for their anticancer activities against various cancer cell lines. These studies provide a foundation for future research into the development of new anticancer agents. Notably, some derivatives have shown higher anticancer activities than reference drugs, suggesting their potential as lead compounds in cancer therapy (Ravinaik et al., 2021).
Antibacterial Activity
Derivatives of 1,3,4-oxadiazole, a core structure in the compound of interest, have been synthesized and tested for their antibacterial activity. This research indicates the potential of such compounds in developing new antibacterial agents, contributing to the fight against antibiotic-resistant bacteria (Avagyan et al., 2020).
Polymer-Silica Hybrid Materials
Research has also focused on the synthesis of optically active polymeric materials derived from acrylamide derivatives, which were subsequently used to modify macroporous silica. These hybrid materials show potential applications as chiral stationary phases for high-performance liquid chromatography, highlighting the compound's relevance in analytical chemistry (Tian et al., 2010).
Polymerization Studies
Studies on the RAFT polymerization of water-soluble acrylamide derivatives have shown that the process is influenced by the structure of the dithioester used as a chain transfer agent. These findings are crucial for designing polymers with specific properties for medical and industrial applications (Favier et al., 2002).
Mécanisme D'action
Target of Action
The primary target of this compound is the lysyl-tRNA synthetase . This enzyme plays a crucial role in protein synthesis by attaching the correct amino acid onto its tRNA. This process is critical for the translation of mRNA into protein.
Mode of Action
The compound interacts with its target, lysyl-tRNA synthetase, by binding to its active site. This binding inhibits the enzyme’s function, leading to a disruption in protein synthesis . The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.
Biochemical Pathways
The inhibition of lysyl-tRNA synthetase affects the protein synthesis pathway. This disruption can lead to a decrease in the production of certain proteins, affecting various downstream processes and pathways within the cell . The specific pathways affected would depend on the proteins that are reduced in production.
Propriétés
IUPAC Name |
(E)-N-[5-[(4-methylsulfanylphenyl)methyl]-1,3,4-oxadiazol-2-yl]-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S2/c1-23-13-6-4-12(5-7-13)11-16-19-20-17(22-16)18-15(21)9-8-14-3-2-10-24-14/h2-10H,11H2,1H3,(H,18,20,21)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCEHHOQIJGWMTQ-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)C=CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)/C=C/C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[Bis(prop-2-enyl)amino]-3-(9-carbazolyl)-2-propanol](/img/structure/B2473749.png)

![4-Chloro-N-[7-methyl-2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]-3-nitrobenzamide](/img/structure/B2473755.png)
![2-(4-fluorophenyl)-5-[3-oxo-3-(pyrrolidin-1-yl)propyl]pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2473756.png)
![4-{[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzoic acid](/img/structure/B2473757.png)



![8-((2,5-Difluorophenyl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2473764.png)
![3-[3-[Methyl-[4-(trifluoromethyl)pyrimidin-2-yl]amino]azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2473765.png)
![1-methyl-6-oxo-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2473766.png)

